![molecular formula C19H21N7O3 B2989543 2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923495-63-0](/img/structure/B2989543.png)
2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a small molecule that has been studied for its potential as a Protein Kinase C Theta (PKCθ) inhibitor . PKCθ is a key regulator in the activation of T cells, and inhibiting this kinase is hypothesized to be an effective therapy for autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including triazino purines, are crucial in medicinal chemistry due to their diverse biological activities. Research has focused on synthesizing various heterocyclic frameworks that incorporate purine derivatives for potential therapeutic applications. For instance, the synthesis of [1,2,4]triazino[3,2‐f]purines has been explored through reactions involving diamino-1,3-dimethylxanthine with diketones, highlighting a methodology for constructing purine-based heterocycles with potential for further functionalization and biological application (Ueda, T., Adachi, T., Nagai, S., Sakakibara, J., & Murata, M., 1988).
Antimicrobial and Anticancer Agents
The structural motifs found in triazino purines and similar compounds have been investigated for their antimicrobial and anticancer properties. Novel heterocycles incorporating purine moieties have shown promising biological activities, including antimicrobial and analgesic effects, which are crucial for developing new therapeutic agents. For example, research on benzodifuranyl derivatives derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, suggesting the potential of these structures in drug development (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Polymer Science
Heterocyclic compounds are also significant in polymer science, where they contribute to the synthesis of novel polymeric materials with specific properties. For instance, polyamides containing uracil and adenine units have been synthesized, illustrating the integration of nucleobase-containing heterocycles into polymers for potential applications in biotechnology and material science (Hattori, M., & Kinoshita, M., 1979).
Corrosion Inhibition
Triazine derivatives and related heterocycles have been studied for their potential as corrosion inhibitors, an essential application in materials science. These compounds can form protective layers on metals, significantly reducing corrosion in acidic environments, which is vital for extending the life of metal structures and components (Singh, A., Ansari, K. R., Haque, J., Dohare, P., Lgaz, H., Salghi, R., & Quraishi, M., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3,9-dimethyl-7-[(3-methylphenyl)methyl]-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-11-5-4-6-13(7-11)9-25-17(28)15-16(23(3)19(25)29)21-18-24(15)8-12(2)22-26(18)10-14(20)27/h4-7H,8-10H2,1-3H3,(H2,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYRBFHHFZOQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

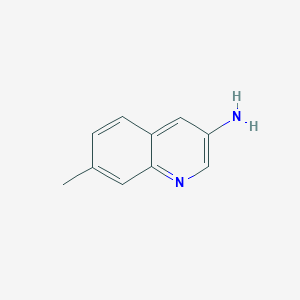
![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)
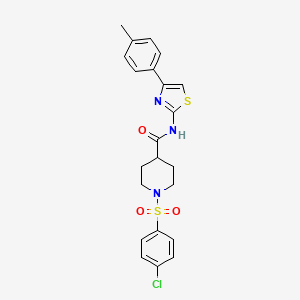
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)
![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)
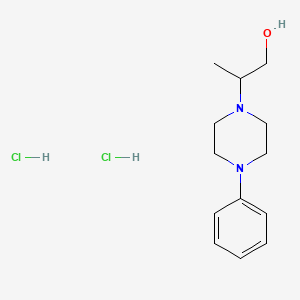
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)
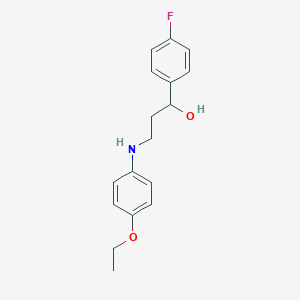
![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)
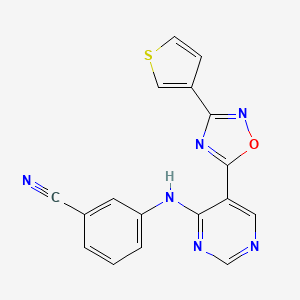

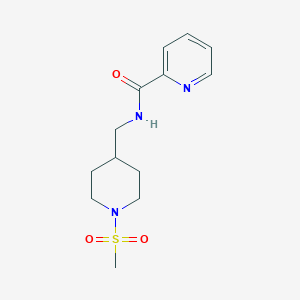
![2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2989482.png)